

Technical Guide: 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromomethyl-4-methyl-1,3-dioxane

Cat. No.: B8565699

[Get Quote](#)

Disclaimer: The compound "**2-Bromomethyl-4-methyl-1,3-dioxane**" is not widely catalogued, and a specific CAS (Chemical Abstracts Service) number is not readily available in public databases. The following information is a technical guide constructed from data on closely related analogs, primarily "2-bromomethyl-1,3-dioxane," "4-methyl-1,3-dioxane," and other substituted dioxanes and dioxolanes. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

While specific data for **2-Bromomethyl-4-methyl-1,3-dioxane** is unavailable, the properties of analogous compounds provide a reasonable estimation of its characteristics. The introduction of a methyl group at the 4-position of the dioxane ring is expected to slightly alter the physical properties compared to the unsubstituted 2-bromomethyl-1,3-dioxane.

Table 1: Physicochemical Properties of Analogous Compounds

Property	2-Bromomethyl-1,3-dioxolane	4-Methyl-1,3-dioxane	2-(2-Bromoethyl)-1,3-dioxane
CAS Number	4360-63-8 [1]	1120-97-4 [2] [3]	33884-43-4 [4]
Molecular Formula	C ₄ H ₇ BrO ₂ [1]	C ₅ H ₁₀ O ₂ [3] [5]	C ₆ H ₁₁ BrO ₂ [4]
Molecular Weight	167.00 g/mol [1]	102.13 g/mol [3] [5]	195.05 g/mol
Boiling Point	80-82 °C at 27 mmHg	114 °C [6]	67-70 °C at 2.8 mmHg [4]
Density	1.613 g/mL at 25 °C	0.98 g/mL [6]	1.431 g/mL at 25 °C [4]
Refractive Index (n ₂₀ /D)	1.482	1.41 [6]	1.481 [4]

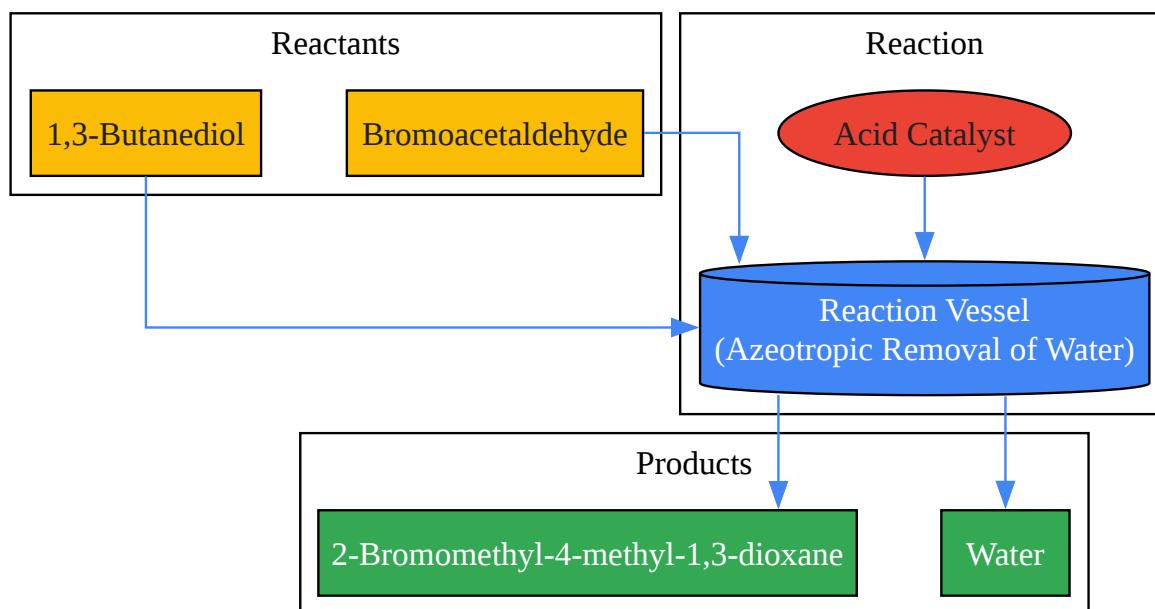
Synthesis and Experimental Protocols

The synthesis of **2-Bromomethyl-4-methyl-1,3-dioxane** would likely follow established methods for the formation of cyclic acetals and subsequent bromination. A plausible synthetic route involves the reaction of bromoacetaldehyde with 1,3-butanediol. Alternatively, a pre-formed 2,4-dimethyl-1,3-dioxane could be subjected to bromination.

Generalized Experimental Protocol for the Synthesis of 2-Bromomethyl-1,3-dioxolane (Analogous Synthesis)

A reported synthesis for the closely related 2-bromomethyl-1,3-dioxolane involves the reaction of ethylene glycol with acetaldehyde and subsequent bromination.[\[7\]](#)

- Materials:


- Ethylene glycol (166.3 mol)
- Freshly distilled acetaldehyde (83.185 mol)
- Bromine (91.504 mol)

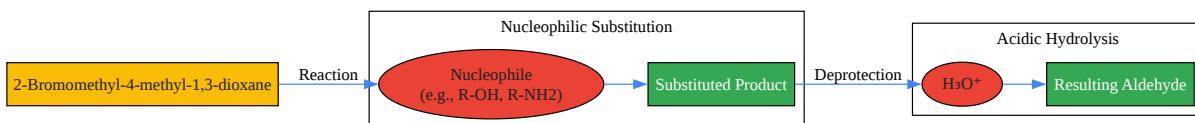
- Procedure:

- To a reaction vessel, add ethylene glycol and freshly distilled acetaldehyde. Stir the mixture slowly at room temperature for 30 minutes.
- Cool the reaction mixture to 0-3 °C.
- Slowly add bromine dropwise to the mixture, maintaining the temperature between 0-3 °C.
- After the addition of bromine is complete, continue the reaction at 0-3 °C for an additional 3.5 hours.
- Upon completion, purify the product by vacuum distillation, collecting the fraction at 80-82 °C / 3.6 kPa.

This procedure yields 2-bromomethyl-1,3-dioxolane with a reported yield of 79.2%.^[7] A similar approach using 1,3-butanediol instead of ethylene glycol would be a logical starting point for the synthesis of **2-Bromomethyl-4-methyl-1,3-dioxane**.

DOT Script for Generalized Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: Generalized synthesis of **2-Bromomethyl-4-methyl-1,3-dioxane**.

Chemical Reactivity and Signaling Pathways

Given its structure, **2-Bromomethyl-4-methyl-1,3-dioxane** is not expected to be directly involved in biological signaling pathways. Its primary utility is as a synthetic intermediate in organic chemistry. The reactivity is dominated by the two main functional groups: the bromomethyl group and the dioxane ring.

- Bromomethyl Group:** The carbon-bromine bond is susceptible to nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols). This makes it a useful building block for introducing the 4-methyl-1,3-dioxane moiety into larger molecules.
- Dioxane Ring:** The 1,3-dioxane ring serves as a protecting group for a carbonyl functionality. It is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the original aldehyde or ketone. This allows for chemical transformations at the bromomethyl position without affecting the protected carbonyl group.

DOT Script for Reactivity Pathway

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **2-Bromomethyl-4-methyl-1,3-dioxane**.

Spectroscopic Data (Analogous Compounds)

Specific spectroscopic data for **2-Bromomethyl-4-methyl-1,3-dioxane** is not available. However, data from analogous compounds can provide an expected spectral profile.

Table 2: Spectroscopic Data of Analogous Compounds

Compound	¹ H NMR Data	¹³ C NMR Data	Mass Spectrometry (m/z)
4-Methyl-1,3-dioxane	Available through spectral databases.[5] [8]	Available through spectral databases.[5]	Major peaks at 43, 101, 55, 72, 45.[5]
2-Bromomethyl-1,3-dioxolane	Available through spectral databases.[9]	Not readily available.	Available through NIST WebBook.[10]
2-(2-Bromoethyl)-1,3-dioxane	Available through spectral databases. [11]	Not readily available.	Not readily available.

For **2-Bromomethyl-4-methyl-1,3-dioxane**, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the protons on the dioxane ring, the methyl group, and the bromomethyl group. The mass spectrum would likely show fragmentation patterns corresponding to the loss of a bromine atom and cleavage of the dioxane ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1,3-Dioxane, 4-methyl- [webbook.nist.gov]
- 4. 2-(2-Bromoethyl)-1,3-dioxane 98 33884-43-4 [sigmaaldrich.com]
- 5. 4-Methyl-1,3-dioxane | C5H10O2 | CID 14269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromomethyl-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 8. 4-METHYL-1,3-DIOXANE(1120-97-4) 1H NMR [m.chemicalbook.com]
- 9. 4360-63-8|2-Bromomethyl-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 10. 2-Bromomethyl-1,3-dioxolane [webbook.nist.gov]
- 11. 2-(2-Bromoethyl)-1,3-dioxane(33884-43-4) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 2-Bromomethyl-4-methyl-1,3-dioxane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8565699#2-bromomethyl-4-methyl-1-3-dioxane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com